Ethyl 4-oxochroman-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-oxochroman-3-carboxylate involves the condensation of o-hydroxyacetophenone and diethyl oxalate . This compound slowly and partially isomerizes in solution to the phenolic ketone, but in the presence of mineral acid, it is rapidly dehydrated directly to ethyl 4-oxochromen-2-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is confirmed by FTIR, 1H and 13C NMR spectroscopy . Unambiguous evidence for the structure of the synthesized product is obtained from the single crystal X-ray analysis .Chemical Reactions Analysis
The reactions of this compound were classified as coumarin ring reactions and ester group reactions . Some of these reactions have been applied successfully to the synthesis of biologically and industrially important compounds .Physical and Chemical Properties Analysis
This compound is a pale yellow crystalline powder with a sweet, fruity odor. More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved papers.Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 4-oxochroman-3-carboxylate serves as a key compound in the synthesis of various chemical derivatives. Loubinoux et al. (1987) demonstrated the synthesis of ethyl 3-alkyl-4-oxochroman-3-carboxylates, exploring reactions on these compounds to form various derivatives. This process involves condensation reactions, hydrolysis, and cyclization using specific reagents like aluminium chloride (Loubinoux et al., 1987).
Chemical Transformations and Reactivity Studies
The research by Bevan and Ellis (1983) focused on the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, showcasing its ability to undergo various chemical transformations. Their work highlighted the compound's reactivity, particularly in the presence of mineral acid, leading to rapid dehydration and the formation of ethyl 4-oxochromen-2-carboxylate (Bevan & Ellis, 1983).
Pharmaceutical and Synthetic Applications
In pharmaceutical research and synthesis, this compound has shown potential. Zhu et al. (2003) utilized it in the synthesis of functionalized tetrahydropyridines, demonstrating its utility in forming complex organic structures with potential pharmaceutical applications (Zhu et al., 2003).
Safety and Hazards
Future Directions
The synthesis of coumarin derivatives, including Ethyl 4-oxochroman-3-carboxylate, has been a topic of interest for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . Future research may focus on developing novel and practical methods for the synthesis of organic molecules containing such structural moiety .
Mechanism of Action
Target of Action
Ethyl 4-oxochroman-3-carboxylate, also known as ethyl coumarin-3-carboxylate, is a compound that has been used in the production of biologically active compounds Coumarins, a family of naturally occurring compounds that this compound belongs to, are known to be involved in the actions of plant growth hormones and growth regulators .
Mode of Action
Coumarins are known to play a role in the control of respiration, photosynthesis, and defense against infection . They act as antioxidants, enzyme inhibitors, and precursors of toxic substances .
Biochemical Pathways
Coumarins, which this compound is a part of, are known to have important effects in plant biochemistry and physiology .
Result of Action
Coumarins are known to have various biological properties, being tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Properties
IUPAC Name |
ethyl 4-oxo-2,3-dihydrochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-6,9H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTNJXOCKWYEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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